![molecular formula C25H21NO2Sn B14432623 2-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 77928-14-4](/img/no-structure.png)
2-{[(Triphenylstannyl)oxy]carbonyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Triphenylstannyl)oxy]carbonyl}aniline is an organotin compound characterized by the presence of a triphenylstannyl group attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin chloride with an aniline derivative under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the organotin reagents.
化学反応の分析
Types of Reactions
2-{[(Triphenylstannyl)oxy]carbonyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of functionalized aniline derivatives.
科学的研究の応用
2-{[(Triphenylstannyl)oxy]carbonyl}aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and their potential as pharmaceuticals.
Medicine: Research into the medicinal properties of organotin compounds includes their potential use as anticancer agents.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
類似化合物との比較
Similar Compounds
2-{[(Triphenylstannyl)oxy]carbonyl}pyridine: Similar in structure but with a pyridine ring instead of an aniline.
Triphenyltin chloride: A precursor in the synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}aniline.
Organotin oxides: Products of oxidation reactions involving organotin compounds.
Uniqueness
This compound is unique due to its specific combination of aniline and triphenylstannyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research highlight its versatility compared to similar compounds.
特性
| 77928-14-4 | |
分子式 |
C25H21NO2Sn |
分子量 |
486.1 g/mol |
IUPAC名 |
triphenylstannyl 2-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
LOXOHOPYNAORTF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


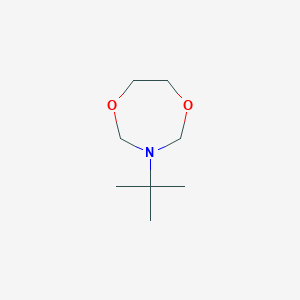
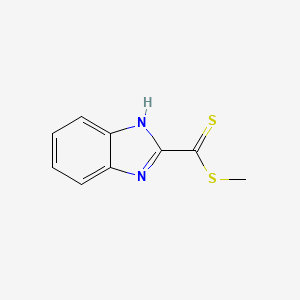
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
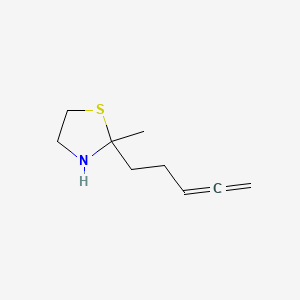

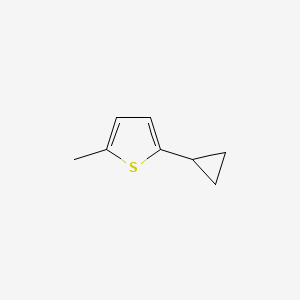
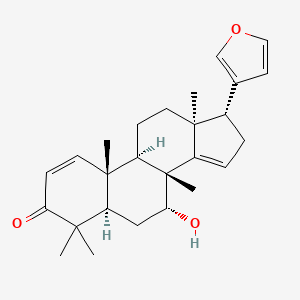
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
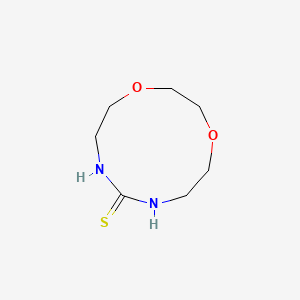


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
